N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-ME-3-PH-ALLYLIDENE)-HYDRAZIDE is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a hydrazide functional group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-ME-3-PH-ALLYLIDENE)-HYDRAZIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the naphthalene moiety, and the addition of the hydrazide group. Common reagents and conditions might include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Naphthalene Moiety: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Addition of Hydrazide Group: This can be done by reacting the intermediate compound with hydrazine hydrate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions might target the pyrazole ring or the hydrazide group, potentially forming amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including its potential to interact with specific biological targets.
Industry
Industrially, such compounds might find applications in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-ME-3-PH-ALLYLIDENE)-HYDRAZIDE would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds like naphthalene-1-sulfonic acid.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole.
Hydrazide Derivatives: Compounds like isonicotinic acid hydrazide.
Uniqueness
The uniqueness of 5-NAPHTHALEN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-ME-3-PH-ALLYLIDENE)-HYDRAZIDE lies in its combined structural features, which may confer specific biological activities or chemical reactivity not observed in simpler analogs.
Properties
Molecular Formula |
C24H20N4O |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O/c1-17(14-18-8-3-2-4-9-18)16-25-28-24(29)23-15-22(26-27-23)21-13-7-11-19-10-5-6-12-20(19)21/h2-16H,1H3,(H,26,27)(H,28,29)/b17-14+,25-16+ |
InChI Key |
DOIXXDSBZYPPHG-HKGZSDAISA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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